(Z)-2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide
Description
(Z)-2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide is a synthetic acetimidamide derivative characterized by a pyrrolidine ring substituted with 4,4-difluoro and methoxymethyl groups. The (Z)-configuration of the hydroxyl-imine moiety (N'-hydroxyacetimidamide) is critical for its stereochemical and electronic properties, which influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C8H15F2N3O2 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H15F2N3O2/c1-15-4-6-2-8(9,10)5-13(6)3-7(11)12-14/h6,14H,2-5H2,1H3,(H2,11,12) |
InChI Key |
ZQFGZZQIWABGRN-UHFFFAOYSA-N |
Isomeric SMILES |
COCC1CC(CN1C/C(=N/O)/N)(F)F |
Canonical SMILES |
COCC1CC(CN1CC(=NO)N)(F)F |
Origin of Product |
United States |
Biological Activity
(Z)-2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with difluoro and methoxymethyl groups, along with a hydroxyacetimidamide moiety. Its molecular formula is with a molecular weight of approximately 229.25 g/mol.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrrolidine derivatives. For instance, compounds that share structural characteristics with (Z)-2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide have demonstrated:
- Inhibition of Tumor Cell Proliferation : Research has shown that certain pyrrolidine derivatives can reduce the viability of cancer cell lines by inducing apoptosis or cell cycle arrest .
Anti-inflammatory Effects
Pyrrolidine derivatives are also noted for their anti-inflammatory properties. For example:
- Inhibition of NF-kB : Studies suggest that compounds like pyrrolidine dithiocarbamate inhibit NF-kB signaling, leading to reduced expression of pro-inflammatory cytokines . This could imply a similar potential for (Z)-2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide.
Case Studies
While direct case studies on (Z)-2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide are scarce, related compounds provide insights into its potential applications:
- Cancer Treatment : A study involving pyrrolidine-based compounds demonstrated significant tumor reduction in xenograft models when administered at specific dosages .
- Neuroprotection : Research on similar structures indicated neuroprotective effects against oxidative stress in neuronal cells, suggesting potential utility in neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
Chemical Reactions Analysis
Functional Group Reactivity
The hydroxyacetimidamide moiety (−NH−C(=NOH)−) and the fluorinated pyrrolidine ring govern the compound’s reactivity:
Hydroxyacetimidamide Reactions
-
Condensation Reactions : The hydroxylamine group participates in nucleophilic additions. For example, under acidic conditions, it reacts with carbonyl compounds to form oxime derivatives .
-
Elimination Reactions : Under basic conditions, the hydroxy group may undergo elimination to generate nitrile intermediates, as observed in structurally similar fluorinated pyrrolidines .
-
Oxidation : The hydroxylamine group is susceptible to oxidation, forming nitroso derivatives. This reactivity is leveraged in synthetic pathways for bioactive molecules .
Pyrrolidine Ring Reactivity
-
Electrophilic Substitution : The electron-withdrawing difluoro group directs electrophilic attacks to the methoxymethyl-substituted carbon, enabling regioselective modifications .
-
Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) induce ring-opening at the fluorinated positions, forming linear amines .
Amide Coupling
The compound serves as a precursor in peptide coupling reactions. For example:
-
EDC/HOBt-Mediated Coupling : Reacts with carboxylic acids (e.g., 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) to form amides (21% yield under DMF, 20°C) .
| Reagent | Role | Conditions |
|---|---|---|
| EDC·HCl | Carbodiimide coupling | DMF, RT, 24 h |
| HOBt | Activator | |
| Et₃N | Base |
Reductive Amination
Used to introduce alkyl/aryl groups to the pyrrolidine nitrogen. For instance, reductive amination with aldehydes in the presence of NaBH₃CN yields N-alkylated derivatives .
Comparative Reactivity
The compound’s reactivity differs from analogs due to its fluorine and methoxymethyl substituents:
Mechanistic Insights
-
Fluorine Effects : The 4,4-difluoro group increases electrophilicity at adjacent carbons, enhancing reactivity toward nucleophiles .
-
Steric Hindrance : The methoxymethyl group sterically shields the pyrrolidine nitrogen, reducing its accessibility in certain reactions .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of (Z)-2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide share the N'-hydroxyacetimidamide backbone but differ in substituents on the pyrrolidine/piperidine ring or adjacent functional groups. Below is a detailed comparison based on structural and functional attributes:
Table 1: Structural and Functional Comparison of (Z)-N'-Hydroxyacetimidamide Derivatives
Key Findings from Structural Analysis
Ring Size and Flexibility: Pyrrolidine (5-membered ring) derivatives, such as the target compound, exhibit restricted conformational flexibility compared to piperidine analogs (e.g., (Z)-N'-Hydroxy-2-(2-(methoxymethyl)piperidin-1-yl)acetimidamide). This may influence binding to rigid enzyme active sites .
Substituent Effects: Fluorine Atoms: The 4,4-difluoro substitution in the target compound increases electronegativity and may enhance hydrogen-bonding interactions or metabolic stability compared to non-fluorinated analogs like (Z)-2-(3-(ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide . Alkoxy Groups: Methoxymethyl (CH₂OCH₃) substituents balance lipophilicity and aqueous solubility better than ethoxymethyl (CH₂OCH₂CH₃) groups, which are more lipophilic .
Stereochemical Considerations :
- The (Z)-configuration of the N'-hydroxyacetimidamide group is conserved across analogs, suggesting its importance in maintaining intramolecular hydrogen bonding or metal-chelating properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are applicable for preparing (Z)-2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide?
- Methodology : A multi-step synthesis is typically employed. Key steps include:
- Chloroacetylation : Reacting a pyrrolidine precursor with chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) to form intermediates .
- Hydroxylamine coupling : Introducing the N'-hydroxyacetimidamide moiety via nucleophilic substitution or condensation reactions.
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and purity .
Q. How is the structural identity of this compound confirmed experimentally?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign chemical shifts to the pyrrolidine ring (δ 3.8–4.0 ppm for methoxymethyl protons), difluoro substituents (split signals in ¹³C), and the hydroxyacetimidamide group (broad NH signal at δ 9.8 ppm) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for amides, O-H stretch at ~3500 cm⁻¹ for hydroxylamine) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+1]⁺ peaks) and compare experimental vs. theoretical values to validate purity .
Q. What stability considerations are critical for handling this compound?
- Storage : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the hydroxyacetimidamide group .
- Hazards : Classified as Acute Toxicity (Oral, Category 4) and Skin Irritant (Category 2). Use PPE (gloves, goggles) and avoid inhalation (STOT Category 3) .
Advanced Research Questions
Q. How can structural analogs be designed to study structure-activity relationships (SAR) for biological targets?
- Approach :
- Pyrrolidine modifications : Replace difluoro groups with other halogens (e.g., chloro) or alter methoxymethyl to ethoxymethyl to assess steric/electronic effects .
- Metal coordination : Synthesize Co(II) or Cu(II) complexes to explore chelation-driven activity changes, as demonstrated in pyrrolidine hydrazide systems .
- Evaluation : Use in vitro assays (e.g., enzyme inhibition) paired with computational docking to correlate structural changes with binding affinity.
Q. How to resolve contradictions in spectroscopic data during characterization?
- Case example : Discrepancies in ¹H NMR integration ratios (e.g., overlapping signals for pyrrolidine protons).
- Solutions :
- 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating proton-proton and proton-carbon couplings .
- Variable-temperature NMR : Suppress dynamic effects (e.g., ring puckering in pyrrolidine) to sharpen signals .
- Cross-validation : Compare IR and MS data to rule out impurities or tautomeric forms .
Q. What metabolic pathways are predicted for this compound, and how can they be validated experimentally?
- Prediction :
- Phase I metabolism : Oxidative defluorination (via CYP450 enzymes) or O-demethylation of the methoxymethyl group.
- Phase II metabolism : Glucuronidation of the hydroxylamine group.
- Validation :
- In vitro assays : Use liver microsomes or hepatocytes with LC-MS/MS to detect metabolites.
- Isotopic labeling : Synthesize deuterated analogs to track metabolic sites via mass shifts .
Q. How does stereochemistry (Z vs. E configuration) influence biological activity?
- Stereochemical control :
- Synthesis : Use chiral auxiliaries or asymmetric catalysis to isolate Z/E isomers.
- Analysis : Compare NOESY NMR data (through-space interactions) or X-ray crystallography to confirm configuration .
- Activity testing : Evaluate isomers in target-specific assays (e.g., receptor binding) to correlate stereochemistry with potency.
Methodological Notes
- Data reproducibility : Always cross-reference synthetic protocols with spectroscopic databases (e.g., PubChem) but prioritize peer-reviewed studies over vendor data .
- Advanced instrumentation : Access to high-field NMR (≥400 MHz) and high-resolution MS is essential for resolving complex structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
